Ethyl 2-butyl-2-cyanohexanoate
Overview
Description
Ethyl 2-butyl-2-cyanohexanoate is a chemical compound with the CAS Number: 67105-41-3 . It has a molecular weight of 225.33 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3 . This compound contains a total of 38 bonds; 15 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Catalytic Performance in Synthesis Processes
Research has explored the catalytic performance of various compounds in the synthesis of industrially important chemicals. For example, a study on the one-step synthesis of 2-ethylhexanol from n-butyraldehyde using Cu/Mg2.5AlOx catalyst highlights the effectiveness of certain catalytic processes under specific conditions, potentially relevant to compounds like Ethyl 2-butyl-2-cyanohexanoate in synthesizing plasticizer alcohols or other related chemicals (Miao et al., 2018).
Direct Synthesis Techniques
Another study focused on the direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction, using bifunctional catalysts. This research indicates how this compound might be used in advanced synthesis techniques to optimize production efficiency and selectivity for desired end products (Liang et al., 2015).
Odor Threshold and Sensory Applications
A study on the odor thresholds of various branched esters, including compounds like ethyl 2-ethylhexanoate, provides insights into the sensory properties of esters. This research might suggest potential applications of this compound in the food, beverage, or perfume industries, where odor properties are crucial (Takeoka et al., 1995).
Biofuel and Biocommodity Chemicals
Research into the production of 2-butanol and its chemical precursor butanone from biomass demonstrates the potential of using specific metabolic and catalytic pathways for biofuel production. This highlights a possible avenue for this compound in renewable energy sources or as a biocommodity chemical (Ghiaci et al., 2014).
Environmental Fate and Aquatic Effects
A comprehensive review of the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including substances like 2-ethylhexanol and 2-ethylhexanoic acid, provides valuable information on the ecological impact of these compounds. This could inform safety and regulatory considerations for the use of this compound in various industrial applications (Staples, 2001).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-butyl-2-cyanohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-4-7-9-13(11-14,10-8-5-2)12(15)16-6-3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLOYTIHTJTCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304558 | |
Record name | ethyl 2-butyl-2-cyanohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67105-41-3 | |
Record name | 67105-41-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-butyl-2-cyanohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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